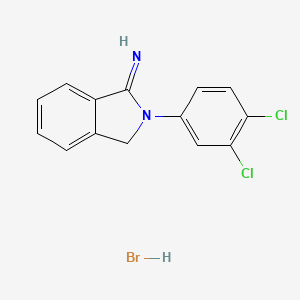

2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide

Description

2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide is a synthetic organic compound characterized by an isoindolin-1-imine core substituted with a 3,4-dichlorophenyl group at the 2-position. The hydrobromide salt enhances its solubility in polar solvents, facilitating its use in pharmaceutical and chemical synthesis applications. This compound is commercially available through Santa Cruz Biotechnology (SCBT) and is utilized as an intermediate in the development of bioactive molecules, particularly those targeting neurological or antimicrobial pathways . The dichlorophenyl substituent contributes to its electron-withdrawing properties, influencing reactivity in condensation and functionalization reactions.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2.BrH/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17;/h1-7,17H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWHWWKZXRLUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide typically involves the reaction of 3,4-dichloroaniline with phthalic anhydride under specific conditions to form the isoindolin-1-imine structure. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isoindolin-1-imine compounds .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with 2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide:

- Antimicrobial Activity : Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, isoindole derivatives have shown effectiveness against various microbial strains, suggesting that this compound may possess similar properties .

- Anticancer Potential : The compound has been evaluated for its anticancer activities. Studies involving isoindole derivatives have demonstrated their ability to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro tests have shown that certain isoindole derivatives can effectively target human cancer cell lines, indicating potential therapeutic applications in oncology .

- Anti-inflammatory Effects : The modulation of inflammatory pathways is another area where this compound shows promise. It has been suggested that isoindole derivatives can influence the expression of pro-inflammatory cytokines and may serve as therapeutic agents in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound:

- Anticancer Studies : A study conducted on isoindole derivatives found that specific compounds exhibited IC50 values comparable to established chemotherapeutic agents against various cancer cell lines. The research highlighted the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of isoindole derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this scaffold .

- Inflammatory Disease Models : In vivo models of inflammatory diseases have been used to test the efficacy of isoindole derivatives in reducing symptoms associated with conditions like colitis. These studies provide insights into how such compounds can be integrated into treatment regimens for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine Hydrobromide

- Structure : Shares the isoindolin-1-imine core but substitutes the 3,4-dichlorophenyl group with a 3-(trifluoromethyl)phenyl group.

- Key Differences: The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, increasing electrophilicity compared to the dichlorophenyl group . Enhanced π-π stacking due to the planar trifluoromethyl group promotes aggregation in nonpolar environments . Solubility: The hydrobromide salt improves polar solvent compatibility, similar to the dichlorophenyl analogue .

- Applications : Preferred in reactions requiring rapid electrophilic substitution, such as fluorinated drug intermediates.

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

- Structure : Contains a 3,4-dichlorophenyl substituent but features an oxadiazolidine dione core instead of isoindolin-1-imine .

- Key Differences :

- Substituent Impact : Despite shared dichlorophenyl groups, the core structure dictates divergent applications.

BD 1008 and BD 1047 (Dihydrobromide Salts)

- Structure: N-substituted amines with 3,4-dichlorophenyl groups but lacking the isoindolin-1-imine core . BD 1008: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide. BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

- Key Differences :

Comparative Data Table

| Compound | Core Structure | Substituent | Solubility (Hydrobromide) | Primary Application |

|---|---|---|---|---|

| 2-(3,4-Dichlorophenyl)isoindolin-1-imine | Isoindolin-1-imine | 3,4-Dichlorophenyl | High in polar solvents | Pharmaceutical intermediates |

| 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine | Isoindolin-1-imine | 3-Trifluoromethylphenyl | High in polar solvents | Fluorinated drug synthesis |

| Methazole | Oxadiazolidine dione | 3,4-Dichlorophenyl | Moderate | Herbicide |

| BD 1008 / BD 1047 | N-substituted amine | 3,4-Dichlorophenyl | High | Neurological ligands |

Biological Activity

2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.

- Molecular Formula : C14H10Cl2N2- HBr

- Molecular Weight : 358.06 g/mol

This compound features an isoindoline structure with a dichlorophenyl substituent, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The reaction conditions and yields can vary based on the specific synthetic route employed.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, iron–imine complexes derived from related imine ligands have shown promising results against various cancer cell lines. In one study, certain complexes exhibited IC50 values as low as 0.68 µM against KB cells and 0.83 µM against Hep-G2 cells, outperforming standard chemotherapeutics like ellipticine .

Antimicrobial Properties

The antimicrobial potential of imine compounds has been widely studied. For example, derivatives of imines have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Study 1: Antitumor Efficacy

A study focused on the cytotoxic effects of various imine compounds, including derivatives similar to this compound, revealed that these compounds can induce apoptosis in cancer cells. The study reported that specific structural modifications enhanced their cytotoxicity significantly .

Study 2: Antimicrobial Activity

In another investigation, a series of imine-linked compounds were tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited higher antibacterial activity than traditional antibiotics, suggesting their potential as therapeutic agents in combating resistant bacterial strains .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Many imines act as inhibitors for key enzymes involved in cancer progression and microbial growth.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imine compounds can induce oxidative stress in target cells, leading to apoptosis.

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic strategies are effective for synthesizing 2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example:

Condensation Reactions : React 3,4-dichlorobenzaldehyde with isoindoline derivatives under acidic or basic conditions to form the imine core. Catalysts like acetic acid or p-toluenesulfonic acid (PTSA) can accelerate the reaction .

Hydrolysis and Neutralization : After forming the imine intermediate, treat it with hydrobromic acid (HBr) to generate the hydrobromide salt. This step requires precise pH control to avoid side reactions .

Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the pure product. Monitor purity via TLC or HPLC .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Identify functional groups like C=N (imine stretch ~1640–1620 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹). Hydrobromide salts may show broad N-H stretches (~2500–3000 cm⁻¹) due to protonation .

- NMR Analysis :

- ¹H NMR : Aromatic protons from the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm). Isoindolin protons show distinct splitting patterns depending on ring substitution .

- ¹³C NMR : Confirm the imine carbon at ~150–160 ppm and aromatic carbons adjacent to chlorine atoms (~125–135 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺, with isotopic peaks confirming chlorine atoms (e.g., m/z 323 for C₁₄H₁₁Cl₂N₂·HBr) .

Advanced: How to design experiments to evaluate its biological activity (e.g., antitumor or enzyme inhibition)?

Methodological Answer:

Target Selection : Prioritize targets based on structural analogs. For example, dichlorophenyl-containing compounds often inhibit kinases or DNA repair enzymes .

In Vitro Assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like cisplatin .

- Enzyme Inhibition : Perform fluorometric or colorimetric assays (e.g., ATPase or protease activity). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Molecular Docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Lys or Asp) and hydrophobic interactions with chlorophenyl groups .

Advanced: How to resolve contradictions in reported receptor binding affinities (e.g., Ki vs. IC₅₀)?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and cofactor concentrations. For example, Ki values for opioid receptors vary with GTP concentration in binding assays .

Control for Structural Variants : Minor substituent changes (e.g., methyl vs. methoxy groups) can drastically alter binding. Compare data only across compounds with identical core structures .

Validate with Orthogonal Methods : Confirm Ki values from radioligand assays with functional assays (e.g., cAMP inhibition). Use statistical tools like ANOVA to assess significance of discrepancies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or reactions due to potential hydrobromic acid release .

Waste Disposal : Neutralize hydrobromide salts with sodium bicarbonate before disposal. Chlorinated aromatic byproducts require segregated hazardous waste containers .

Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent HBr gas formation. Have 0.1 M NaOH on hand for acid neutralization .

Advanced: What computational approaches predict its metabolic stability or toxicity?

Methodological Answer:

ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:

- Metabolic Sites : Cytochrome P450-mediated oxidation likely occurs at the isoindolin ring or dichlorophenyl group .

- Toxicity : Structural alerts for hepatotoxicity (e.g., chlorinated aromatics) are flagged using QSAR models .

MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability. LogP values >2 (calculated via ChemAxon) suggest high lipid bilayer penetration .

Tables for Key Data

Table 1: Comparative Receptor Binding Data for Structural Analogs

| Compound | Target Receptor | Ki (nM) | Assay Type | Reference |

|---|---|---|---|---|

| U-51754 (Dichlorophenyl) | μ-Opioid | 2.1 | Radioligand | |

| Benzoxazole Derivative | Topoisomerase II | 15.3 | Fluorescence |

Table 2: Synthetic Yield Optimization

| Reaction Condition | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Condensation (AcOH) | 80 | PTSA | 72 |

| Hydrobromide Formation | 25 | HBr (48%) | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.